molecular formula C12H12FNO5 B7354362 (2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]propanoic acid

(2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]propanoic acid

Cat. No. B7354362
M. Wt: 269.23 g/mol
InChI Key: TXCSGCBEIFKJBX-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]propanoic acid, also known as FMOC-L-aspartic acid, is a chemical compound that belongs to the family of amino acids. This compound is widely used in scientific research due to its unique properties and applications.

Scientific Research Applications

(2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]propanoic acidtic acid is widely used in scientific research due to its unique properties. This compound is commonly used as a building block for the synthesis of peptides and proteins. It can be used to protect the carboxylic acid group of amino acids during peptide synthesis. (2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]propanoic acidtic acid is also used as a chiral auxiliary in asymmetric synthesis. It has been used in the synthesis of various biologically active compounds such as antibiotics, antitumor agents, and enzyme inhibitors.

Mechanism of Action

(2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]propanoic acidtic acid does not have a specific mechanism of action. However, it is widely used as a building block for the synthesis of peptides and proteins. Peptides and proteins synthesized using (2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]propanoic acidtic acid can have a wide range of biological activities depending on their sequence and structure.
Biochemical and Physiological Effects:
(2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]propanoic acidtic acid does not have any significant biochemical or physiological effects on its own. However, peptides and proteins synthesized using (2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]propanoic acidtic acid can have a wide range of biochemical and physiological effects depending on their sequence and structure.

Advantages and Limitations for Lab Experiments

(2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]propanoic acidtic acid has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be stored for a long time. It is also commercially available, which makes it easily accessible for researchers. However, the synthesis of (2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]propanoic acidtic acid can be challenging and time-consuming. The purity of the synthesized compound can also be a concern, which can affect the quality of the peptides and proteins synthesized using (2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]propanoic acidtic acid.

Future Directions

(2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]propanoic acidtic acid has several potential future directions in scientific research. One of the future directions is the synthesis of peptides and proteins with specific biological activities. Peptides and proteins synthesized using (2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]propanoic acidtic acid can be used as potential drug candidates for various diseases. Another future direction is the development of new synthetic methods for (2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]propanoic acidtic acid that can improve the purity and yield of the synthesized compound. The use of (2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]propanoic acidtic acid as a chiral auxiliary in asymmetric synthesis can also be explored further. Overall, (2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]propanoic acidtic acid has great potential for future research in the field of peptide and protein synthesis.

Synthesis Methods

(2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]propanoic acidtic acid can be synthesized through a series of chemical reactions. The synthesis process involves the protection of the carboxylic acid group of L-aspartic acid with FMOC chloride. This reaction leads to the formation of (2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]propanoic acidtic acid. The purity of the synthesized compound can be improved through different purification techniques such as column chromatography.

properties

IUPAC Name

(2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO5/c1-6(11(16)17)14-10(15)7-3-8(12(18)19-2)5-9(13)4-7/h3-6H,1-2H3,(H,14,15)(H,16,17)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCSGCBEIFKJBX-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC(=CC(=C1)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C1=CC(=CC(=C1)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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